In-Depth Technical Guide: Structural Profiling and Synthetic Workflows for 3-Iodo-5,6-dimethylpyrazin-2-amine
In-Depth Technical Guide: Structural Profiling and Synthetic Workflows for 3-Iodo-5,6-dimethylpyrazin-2-amine
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, halogenated heteroaromatics serve as indispensable building blocks. 3-Iodo-5,6-dimethylpyrazin-2-amine is a highly functionalized pyrazine scaffold that provides a versatile platform for late-stage diversification. As an application scientist, I frequently leverage this specific compound because its unique electronic distribution allows for highly predictable, regioselective cross-coupling. This guide provides a rigorous analysis of its molecular properties, the mechanistic rationale behind its synthesis, and self-validating experimental protocols for its integration into drug discovery pipelines.
Molecular Identity and Physicochemical Properties
The utility of 3-Iodo-5,6-dimethylpyrazin-2-amine stems from its core structure. The pyrazine ring (a 1,4-diazine) is inherently electron-deficient. However, the introduction of an electron-donating amine group at the C2 position, coupled with two electron-donating methyl groups at C5 and C6, significantly enriches the ring's electron density.
Quantitative Structural Data
To ensure analytical precision during characterization, the following physicochemical properties must be referenced:
| Property | Value |
| Chemical Name | 3-Iodo-5,6-dimethylpyrazin-2-amine |
| CAS Registry Number | [1] |
| Molecular Formula | C6H8IN3 [2] |
| Molecular Weight | 249.05 g/mol [1] |
| Core Scaffold | 1,4-Diazine (Pyrazine) |
| Key Functional Groups | Primary Amine (- NH2 ), Aryl Iodide (- I ), Methyls (- CH3 ) |
The heavy iodine atom (atomic weight ~126.9) accounts for more than half of the molecule's mass. This is a critical consideration for mass spectrometry (MS) ionization, as the monoisotopic mass (~248.98 Da) will present a distinct isotopic pattern devoid of the M+2 peaks typically seen in chlorinated or brominated analogs.
Mechanistic Insights: Regioselective Electrophilic Iodination
The synthesis of 3-Iodo-5,6-dimethylpyrazin-2-amine is achieved via the direct electrophilic aromatic substitution (EAS) of the precursor, 5,6-dimethylpyrazin-2-amine.
Causality of Regioselectivity: In an unsubstituted pyrazine, EAS is highly unfavorable. However, the C2-amine group acts as a strong π -donor via resonance, activating the ortho (C3) and para (C5) positions. Because the C5 and C6 positions are covalently blocked by methyl groups, the electrophilic attack is exclusively funneled to the C3 position. is the preferred reagent, providing a controlled release of the iodonium ion ( I+ ) without the harsh oxidative conditions associated with elemental iodine/acid mixtures[3].
Electrophilic aromatic iodination pathway of 5,6-dimethylpyrazin-2-amine using NIS.
Experimental Protocol: Self-Validating Synthesis
The following step-by-step methodology is adapted from established for the halogenation of substituted pyrazines, optimized for high-fidelity conversion and isolation[4].
Application Scientist's Insight: Every robust protocol must be a self-validating system. Do not proceed to the next step without observing the specific chemical feedback outlined below.
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Step 1: Reaction Assembly
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Action: Dissolve 1.0 equivalent of 5,6-dimethylpyrazin-2-amine in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen ( N2 ) atmosphere.
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Causality: DMF ensures complete solvation of both the polar pyrazine and the NIS reagent. The inert N2 atmosphere prevents unwanted oxidation of the electron-rich amine core.
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Step 2: Electrophile Introduction
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Action: Add 1.1 to 1.2 equivalents of NIS portion-wise at 0–20°C, then allow the reaction to warm to room temperature.
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Causality: Portion-wise addition mitigates the exothermic nature of the initial electrophilic attack, preventing thermal degradation of the pyrazine ring.
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Step 3: In-Process Monitoring (Self-Validation)
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Action: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc).
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Validation: The system validates itself when the starting material peak disappears and a dominant [M+H]+ peak at m/z 250.0 emerges. The absence of di-iodinated byproducts confirms the regioselective fidelity dictated by the methyl blocking groups.
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Step 4: Quenching and Neutralization
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Action: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous sodium thiosulfate ( Na2S2O3 ).
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Validation: This is a critical visual self-validation step. The immediate transition of the organic layer from a dark, iodine-induced brown to a pale yellow/colorless state confirms the successful reduction of unreacted I+ species to I− . This safeguards the product from oxidative degradation during concentration.
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Step 5: Isolation
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Action: Wash the organic layer extensively with brine (to partition the DMF into the aqueous phase), dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.
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Applications in Drug Discovery & Agrochemicals
The strategic placement of the iodine atom at the C3 position, directly adjacent to the C2-amine, makes this compound an ideal precursor for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly labile under palladium catalysis, allowing for rapid library generation in structure-activity relationship (SAR) studies.
Downstream cross-coupling applications of the 3-iodo-pyrazinamine scaffold.
By leveraging Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, researchers can rapidly elaborate the pyrazine core into complex polycyclic or extended linear systems. These elaborated scaffolds are highly sought after in the design of novel kinase inhibitors and broad-spectrum agrochemical fungicides[5].
References
- World Intellectual Property Organization (WIPO). "Indole and azaindole compounds with substituted 6-membered aryl and heteroaryl rings as agrochemical fungicides." Patent WO2019057660A1.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 92135101, 5,6-Dichloro-3-iodopyrazin-2-amine." PubChem. URL:[Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 3-Iodo-N,N,5-trimethylpyrazin-2-amine-毕得医药 [bidepharm.com]
- 3. 5,6-Dichloro-3-iodopyrazin-2-amine | C4H2Cl2IN3 | CID 92135101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2019057660A1 - Indole and azaindole compounds with substituted 6-membered aryl and heteroaryl rings as agrochemical fungicides - Google Patents [patents.google.com]
- 5. WO2019057660A1 - Indole and azaindole compounds with substituted 6-membered aryl and heteroaryl rings as agrochemical fungicides - Google Patents [patents.google.com]
